This compound can be classified as a dihydropyrrole derivative, which is a saturated form of pyrrole. It is often synthesized for research purposes due to its relevance in medicinal chemistry and its potential applications in pharmaceuticals. The hydrochloride salt form is commonly used to enhance solubility and stability in various formulations.
The synthesis of 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole hydrochloride can be achieved through several methods, primarily involving the cyclization of appropriate precursors. A notable method includes the reaction of 2-methylphenyl hydrazine with α,β-unsaturated carbonyl compounds under acidic conditions.
For example, the synthesis may follow a pathway where ethyl pyruvate reacts with aniline derivatives under solvent-free conditions, leading to the formation of dihydropyrrole derivatives .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize this compound. For instance:
3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for compounds like 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole hydrochloride often involves interactions with biological targets such as enzymes or receptors.
3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole hydrochloride has several potential applications in scientific research:
Pyrrole derivatives have been integral to drug discovery since the isolation of pyrrole from coal tar in 1834. Their structural presence in essential biomolecules (e.g., heme, chlorophyll, vitamin B₁₂) underscores inherent biorelevance [7] [8]. Early medicinal applications exploited pyrrole’s electron-rich aromatic system for developing non-steroidal anti-inflammatory drugs (NSAIDs) such as tolmetin and ketorolac, which function as cyclooxygenase (COX) inhibitors [4] [8]. The 1990s marked a significant expansion with the discovery of atorvastatin (HMG-CoA reductase inhibitor) and sunitinib (multi-targeted tyrosine kinase inhibitor), both featuring pyrrole cores [9].
Table 1: Key Physicochemical Properties of 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₄ClN | PubChem [1] |
SMILES | CC1=CC=CC=C1C2=CCNC2.Cl | PubChemLite [1] |
Molecular Weight | 195.69 g/mol | BLD Pharm [2] |
logP (Predicted) | 2.8 | Computational [8] |
Hydrogen Bond Acceptors | 1 (Cl⁻) | PubChem [1] |
Antimicrobial applications emerged through natural products like pyoluteorin (from Pseudomonas fluorescens) and synthetic analogs such as BM212, which exhibits potent activity against Mycobacterium tuberculosis (MIC: 0.7–1.5 μg/mL) [3] [4]. Pyrroles also combat multidrug resistance (MDR) by inhibiting efflux pumps like P-glycoprotein (P-gp), enhancing chemotherapeutic efficacy [9]. This historical trajectory highlights pyrrole’s versatility in addressing diverse therapeutic challenges.
The 2,5-dihydro-1H-pyrrole scaffold (pyrroline) is a partially saturated variant of pyrrole, conferring distinct advantages in drug design:
Table 2: Biological Activities of Select Pyrroline Derivatives
Compound | Activity | Target | Reference |
---|---|---|---|
BM212 | Antimycobacterial | M. tuberculosis | [3] |
Tenulin | P-gp Inhibition | Multidrug Resistance | [9] |
3-(2-methylphenyl)-derivative | Under investigation | Not assigned | [1] [2] |
Quantum mechanical studies reveal that 2,5-dihydro-1H-pyrroles exhibit reduced aromaticity (Hückel’s rule deviation) compared to pyrrole, increasing nucleophilicity at N1 and C3 positions. This facilitates electrophilic substitutions, crucial for derivatization [7]. The scaffold’s non-planarity also disrupts π-stacking in nucleic acids, reducing off-target effects in antimicrobial or anticancer contexts [9].
Functionalization at C3 with 2-methylphenyl augments bioactivity through steric, electronic, and pharmacophore-modulating effects:
Synthetic accessibility further justifies this substituent: Ullmann coupling or Suzuki-Miyaura reactions readily incorporate 2-methylphenyl from halophenyl precursors [2] [10]. Cold-chain transportation recommendations for this compound (BLD Pharm) indicate stability challenges, necessitating tailored formulation [2].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0